3,4,4-trimethylcyclohexa-2,5-dien-1-one

Description

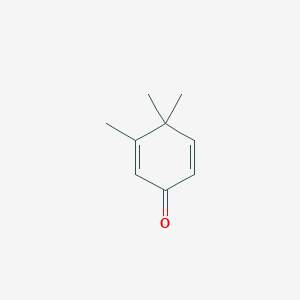

3,4,4-Trimethylcyclohexa-2,5-dien-1-one is a cyclohexadienone derivative characterized by three methyl substituents at positions 3, 4, and 4 (Figure 1). The compound’s structure features a conjugated dienone system, which imparts distinct electronic and steric properties. Cyclohexadienones are widely studied for their roles in organic synthesis, particularly in cycloaddition reactions and as intermediates in natural product synthesis. For instance, 4,4-dimethyl-3-phenyl-2,5-cyclohexadien-1-one (C₁₄H₁₄O, MW 198.27) shares the dienone core but substitutes a phenyl group at position 3 .

Properties

CAS No. |

17429-31-1 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

3,4,4-trimethylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C9H12O/c1-7-6-8(10)4-5-9(7,2)3/h4-6H,1-3H3 |

InChI Key |

XWYNZKIPFPUMPJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C=CC1(C)C |

Canonical SMILES |

CC1=CC(=O)C=CC1(C)C |

Other CAS No. |

17429-31-1 |

Synonyms |

3,4,4-Trimethyl-2,5-cyclohexadien-1-one |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-fluoro-2’-deoxycytidine can be synthesized by treating 5-fluoro-2’-deoxyuridine with 2,4,6-trimethylphenol in the presence of 1-methylpyrrolidine and trifluoroacetic anhydride, followed by aminolysis . The exocyclic amine of 5-fluoro-2’-deoxycytidine is protected using N-acetyl, pivaloyl, or benzoyl groups, with N-acetyl being the most suitable due to its stability under acidic conditions and ease of removal after solid-phase synthesis .

Industrial Production Methods

The industrial production of 5-fluoro-2’-deoxycytidine involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process includes the protection of functional groups, selective fluorination, and deprotection steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2’-deoxycytidine undergoes various chemical reactions, including:

Oxidation: Conversion to 5-fluoro-2’-deoxyuridine.

Reduction: Not commonly reported.

Substitution: Fluorine substitution at the 5-position of the cytidine ring.

Common Reagents and Conditions

Major Products

5-fluoro-2’-deoxyuridine: Formed through oxidation.

5-fluorouracil: A metabolite with cytotoxic properties.

Scientific Research Applications

5-fluoro-2’-deoxycytidine has been extensively studied for its applications in:

Chemistry: Used as a probe for studying DNA conformational changes using 19F NMR spectroscopy.

Medicine: Under clinical trials for treating various cancers, including breast, lung, head and neck, and urothelial cancers

Industry: Utilized in the synthesis of fluorinated nucleosides for research and therapeutic purposes.

Mechanism of Action

5-fluoro-2’-deoxycytidine exerts its effects by inhibiting DNA methyltransferase, leading to the activation of tumor suppressor genes. It forms a covalent link with the cysteine residue in the active site of DNA methyltransferase, thereby inhibiting its activity . Additionally, it is converted to 5-fluorouracil, which further inhibits thymidylate synthase, reducing the production of thymidine monophosphate and leading to DNA synthesis inhibition .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance the electrophilicity of the dienone, making it more reactive in Diels-Alder reactions than methyl-substituted derivatives.

- Hydrogen Bonding: Hydroxyl groups (e.g., in ) introduce hydrogen-bonding capabilities, improving solubility in polar solvents relative to nonpolar methylated analogs.

Spectroscopic Characterization

NMR and HRMS are standard for structural confirmation:

- 1H NMR: Methyl groups typically resonate at δ 1.2–1.5 ppm, while conjugated dienone protons appear at δ 5.5–6.5 ppm (e.g., δ 6.0–7.5 in ).

- FTIR : Strong C=O stretches near 1670 cm⁻¹ and C=C stretches at 1600 cm⁻¹ are consistent across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.